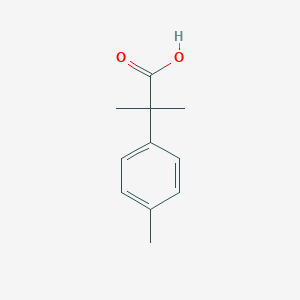

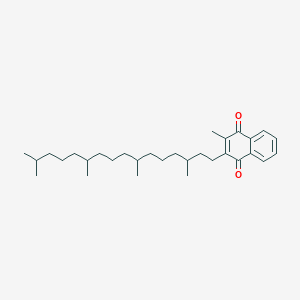

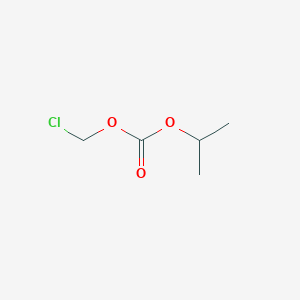

![molecular formula C5H11NNaO5P B029510 Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate CAS No. 73226-73-0](/img/structure/B29510.png)

Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate

Descripción general

Descripción

Synthesis Analysis

The synthesis of related sodium phosphinates often involves the reaction of specific phosphinic acids with sodium hydroxide or other sodium sources. In the case of closely related compounds, synthesis strategies have included direct reactions between bis(hydroxylmethyl)phosphinic acid and NaOH, leading to complex sodium phosphinates. These synthesis routes emphasize the importance of selecting appropriate reactants and conditions to achieve the desired sodium phosphinate compounds (Murugavel, Shanmugan, & Gogoi, 2010).

Molecular Structure Analysis

Molecular structure analysis of related sodium salts reveals complex coordination and hydrogen bonding networks. For example, a study on a similar sodium salt structure demonstrated two-dimensional polymer chains, where sodium ions are bridged by water molecules and coordinated to oxygen atoms of various functional groups, stabilized by a hydrogen bond network. This intricate structure is critical for understanding the molecular configuration and interactions within similar sodium phosphinate compounds (Kula, Mazur, & Rzączyńska, 2007).

Chemical Reactions and Properties

Chemical reactions involving sodium phosphinates often explore the reactivity of the phosphinate group with various organic and inorganic compounds. These reactions are essential for functionalizing the phosphinate for specific applications or for further synthetic modifications. Studies have indicated that sodium phosphinates can participate in diverse chemical reactions, leading to a wide range of potential products and applications.

Physical Properties Analysis

Physical properties of sodium phosphinates, such as solubility, thermal stability, and crystalline structure, are crucial for their practical application. For instance, the thermal analysis of related compounds has shown that they exhibit dehydration and decomposition at specific temperatures, which is vital for their processing and storage (Kula, Mazur, & Rzączyńska, 2007).

Aplicaciones Científicas De Investigación

Radioprotective Properties :

- Sodium 3-amino-2-hydroxypropyl hydrogen phosphorothioate and related compounds show significant antiradiation activity. The introduction of hydroxyl groups into phosphorothioates enhances their radioprotective properties, particularly when administered intraperitoneally (Piper, Rose, Johnston, & Grenan, 1975).

Pharmacokinetics and Metabolism :

- Studies on sodium 4-[(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl)sulfonyl]-gamma-oxo benzenebutanoate (L-648,051) reveal its rapid decline in rat and dog plasma post administration. This compound shows potential for treating asthma and other allergic disorders. Its metabolism involves ketoreduction and catabolic oxidation processes (Tocco, Deluna, Duncan, Ramjit, Pitzenberger, & Hsieh, 1988).

Synthetic Applications :

- The synthesis of N, N-Bis-(2-hydroxy-3-sulfo-propyl)-amino]-acetic acid (BHSPA) from 3-chloro-2-hydroxy propylamino sodium sulfonate demonstrates its effective role in corrosion scale inhibition (Cao Zhan-mei, 2004).

- Sodium 4(S)-[(tert-butyloxycarbonyl)amino]-2,2-difluoro-3(S)- and -3(R)-[(4-methoxyphenyl)amino]-6-methylheptanoates are synthesized from sodium 4(S)-[(tert-butyloxycarbonyl)amino]-2,2-difluoro-3(R)- and -3(S)-hydroxy-6-methylheptanoates, offering avenues for creating enzyme inhibitors (Thaisrivongs, Schostarez, Pals, & Turner, 1987).

Biochemical Studies :

- Sodium 4-pentynoyl-CoA and 5-hexynoyl-CoA, as alkynyl-acetyl-CoA analogues, are efficient substrates for lysine acetyltransferase p300. They serve as reagents for monitoring protein acetylation in vitro and provide insights into the role of acetylation in biological activities (Yang, Ascano, & Hang, 2010).

Propiedades

IUPAC Name |

sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO5P.Na/c1-5(7)6(8)3-2-4-12(9,10)11;/h8H,2-4H2,1H3,(H2,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFXFDGYDKNWMD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCP(=O)(O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NNaO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635413 | |

| Record name | Sodium hydrogen {3-[acetyl(hydroxy)amino]propyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate | |

CAS RN |

73226-73-0 | |

| Record name | Sodium hydrogen {3-[acetyl(hydroxy)amino]propyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

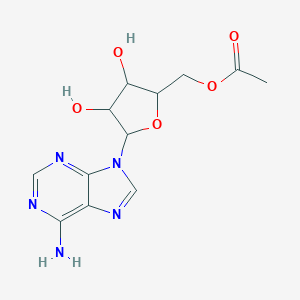

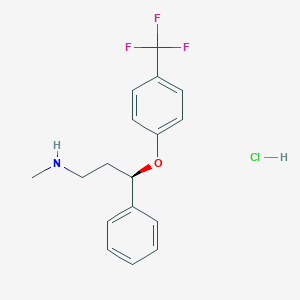

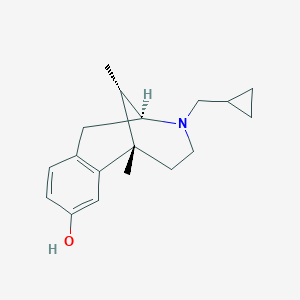

![N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B29465.png)